molecular formula C15H13ClN2O2 B2643200 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-49-8

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2643200
CAS No.: 339028-49-8
M. Wt: 288.73
InChI Key: ZWCNJAMJPQVCLG-UHFFFAOYSA-N
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Description

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with an allyl group, a chlorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxamide with an allylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the allyl group and the chlorine atom provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h2-7,9-10H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNJAMJPQVCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320444
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339028-49-8
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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